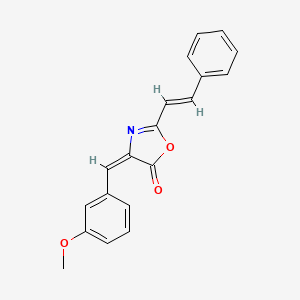
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as MBVO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have also shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has the potential to act as a cholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can inhibit the activity of cholinesterase, which is an enzyme that breaks down acetylcholine in the body. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, one limitation of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research involving 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Finally, the development of novel methods for synthesizing 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one and its derivatives may lead to new discoveries in the field of medicinal chemistry.
合成法
4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be synthesized through various methods, including the reaction of 2-phenylacetaldehyde and 3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting mixture is then refluxed with ethyl cyanoacetate and ammonium acetate to yield 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. Other methods involve the use of different aldehydes and cyanoacetates to produce different derivatives of 4-(3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one.
特性
IUPAC Name |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-16-9-5-8-15(12-16)13-17-19(21)23-18(20-17)11-10-14-6-3-2-4-7-14/h2-13H,1H3/b11-10+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYLXONUUUAMA-DWLYSLLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-Methoxyphenyl)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
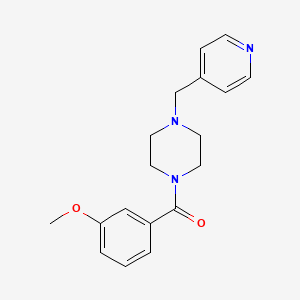
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
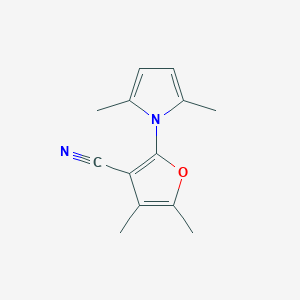
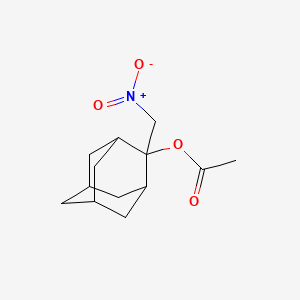
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
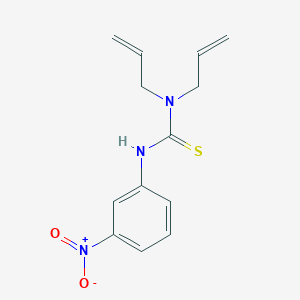

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)